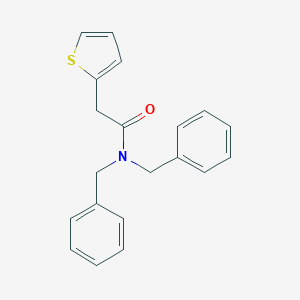

N,N-dibenzyl-2-(2-thienyl)acetamide

Description

N,N-Dibenzyl-2-(2-thienyl)acetamide is a substituted acetamide featuring a thiophene ring (2-thienyl group) at the α-position of the acetamide backbone and two benzyl groups attached to the nitrogen atom. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C20H19NOS |

|---|---|

Molecular Weight |

321.4 g/mol |

IUPAC Name |

N,N-dibenzyl-2-thiophen-2-ylacetamide |

InChI |

InChI=1S/C20H19NOS/c22-20(14-19-12-7-13-23-19)21(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18/h1-13H,14-16H2 |

InChI Key |

PYOBRNWRMOSNLJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CC3=CC=CS3 |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CC3=CC=CS3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features and Substituent Effects

- N-(2-Thienyl)acetamide : A simpler analog lacking the dibenzyl groups. Its ¹H NMR (DMSO-d₆) shows a singlet for the NH proton (δ 11.1) and a thienyl multiplet (δ 6.90–6.61), indicating reduced steric hindrance compared to the dibenzyl derivative. The absence of benzyl groups simplifies synthesis but may reduce stability .

- N-(4-Bromophenyl)-2-(2-thienyl)acetamide: Features a bromophenyl group instead of dibenzyl substituents. Crystallographic studies of similar compounds reveal planar acetamide backbones with intermolecular hydrogen bonding, which may differ in the dibenzyl variant due to steric effects .

- Molecular weight (310.39 g/mol) is lower than the dibenzyl derivative, which likely has a higher mass (~380–400 g/mol) due to the two benzyl groups .

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|

| N,N-Dibenzyl-2-(2-thienyl)acetamide | C₂₁H₂₁NOS | Dibenzyl, 2-thienyl | ~347.46 | High steric bulk, lipophilic |

| N-(2-Thienyl)acetamide | C₆H₇NOS | None (simple acetamide) | 141.19 | Planar structure, NH proton |

| N-(4-Bromophenyl)-2-(2-thienyl)acetamide | C₁₂H₁₀BrNOS | 4-Bromophenyl, 2-thienyl | 296.19 | Electrophilic Br, crystalline |

| N-{4-[(Methylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide | C₁₃H₁₄N₂O₃S₂ | Sulfonamide, 2-thienyl | 310.39 | Hydrophilic, enzyme inhibitory |

Spectroscopic and Crystallographic Data

- N-(2-Thienyl)acetamide: ¹³C NMR shows a carbonyl signal at δ 166.2, typical for acetamides.

- Crystal Structures : N-(4-Bromophenyl)-2-(2-thienyl)acetamide forms hydrogen-bonded dimers in the solid state. The dibenzyl variant may exhibit less efficient packing due to steric hindrance, impacting solubility and melting point .

Pharmacological and Functional Activities

- Enzyme Inhibition : Compounds like N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide are evaluated for acetylcholinesterase (AChE) inhibition. The dibenzyl group’s lipophilicity could enhance blood-brain barrier penetration, though this remains speculative without direct data .

- Cytotoxicity: Derivatives such as 2-chloro-N-(4-(morpholinosulfonyl)phenyl)acetamide show activity against cancer cell lines (A-549, MCF-7). The dibenzyl compound’s bioactivity would depend on substituent interactions with cellular targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.